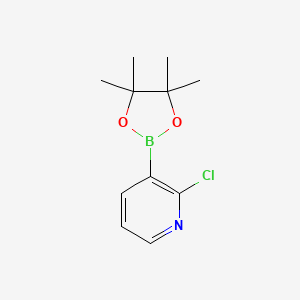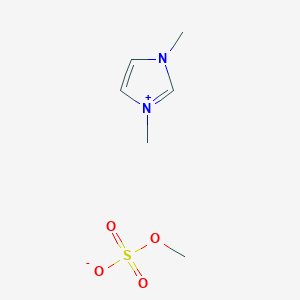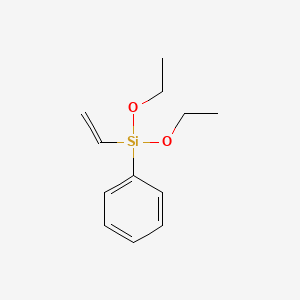
Vinylphenyldiethoxysilane
Übersicht
Beschreibung
Vinylphenyldiethoxysilane (VPDES) is an organosilicon compound with a phenyl group, vinyl group, and two diethoxy groups attached to the silicon atom . It is used for research and development purposes .
Synthesis Analysis
VPDES can be synthesized through co-condensation and poly-condensation methods . The synthesis involves the use of n-butyllithium and N-ethyl-N,N-diisopropylamine in tetrahydrofuran at temperatures between -78 and 20 degrees Celsius .Molecular Structure Analysis
The molecular formula of VPDES is C12H18O2Si . It has a molecular weight of 222.36 .Wissenschaftliche Forschungsanwendungen
Synthesis and Thermal Degradation
Vinylphenylpolysilsesquioxane, synthesized through hydrolysis and condensation using phenyltrimethoxysilane and dimethylvinylethyoxysilane, undergoes thermal degradation in two stages. The first stage involves the formation of oligomer polysilsesquioxane and small amounts of CO2 and H2O, while the second stage produces benzene and its derivatives (Liu, Sun, & Ma, 2018).
Ultraviolet-Protective Fabrics
Vinyltriethoxysilane-modified cotton, combined with an ultraviolet-absorbing monomer, creates ultraviolet-protective cotton fabrics. This modification enhances the fabric's UV protection properties and demonstrates improved durability and washing resistance (Tragoonwichian, O’Rear, & Yanumet, 2009).
Polymerization Catalysts
Metal catalysts, including those based on Ti, Cr, Fe, Co, Ni, Pd, and Cu, are used for vinyl or addition polymerization of norbornene. Vinyl polynorbornene, catalyzed by these metals, is of interest for its dielectric and mechanical properties, particularly in microelectronics applications (Blank & Janiak, 2009).
PVDF Membrane Applications
Poly(vinylidene fluoride) (PVDF) membranes, modified for various applications, benefit from enhanced thermal stability and chemical resistance. These modifications target issues like membrane fouling and wetting, improving applications in water treatment, gas separation, and more (Kang & Cao, 2014).
Biomedical Applications of Degradable Vinyl Polymers
Degradable vinyl polymers, due to their ease of synthesis and diverse functionalities, are crucial in biomedical applications. Strategies to make vinyl polymers degradable open new opportunities in nanomedicine, microelectronics, and environmental protection (Delplace & Nicolas, 2015).
Safety And Hazards
Safety measures for handling VPDES include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .
Eigenschaften
IUPAC Name |
ethenyl-diethoxy-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2Si/c1-4-13-15(6-3,14-5-2)12-10-8-7-9-11-12/h6-11H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZLRFGTFVPFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538103 | |
| Record name | Ethenyl(diethoxy)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinylphenyldiethoxysilane | |
CAS RN |
40195-27-5 | |
| Record name | Ethenyl(diethoxy)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70538103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



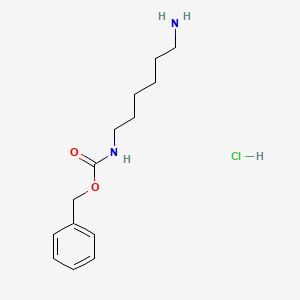
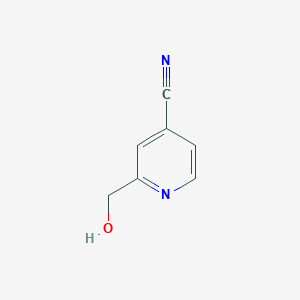
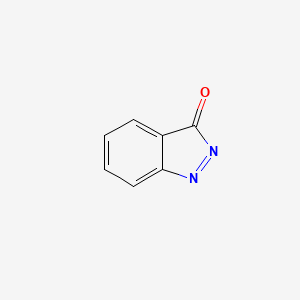
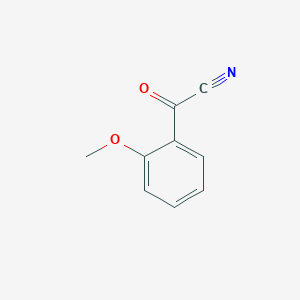
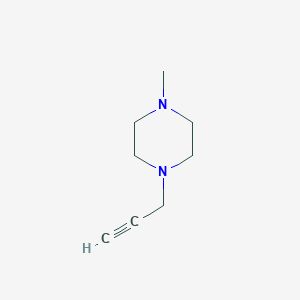
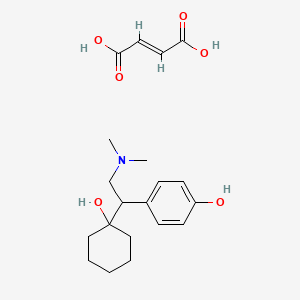
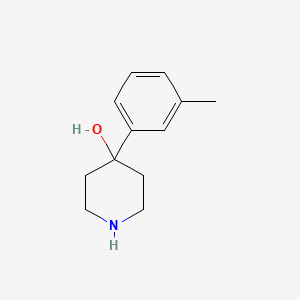
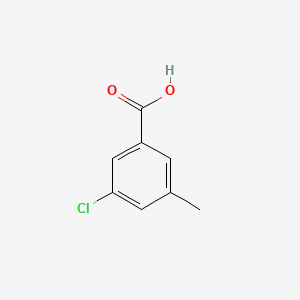
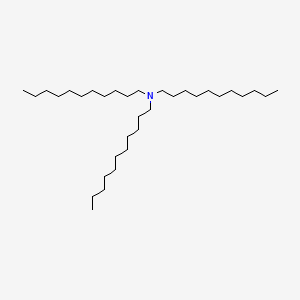
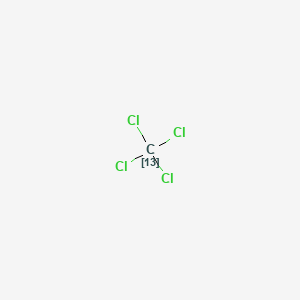
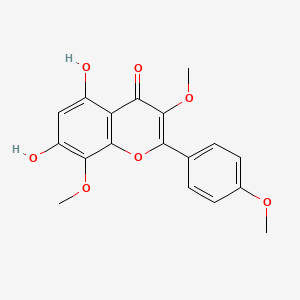
![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)
